molecular formula C25H22ClN3O2S2 B2721926 7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1216893-50-3

7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2721926
CAS RN: 1216893-50-3
M. Wt: 496.04
InChI Key: QMNZLWZOHVRUNE-UHFFFAOYSA-N
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Description

7-acetyl-2-((4-chlorobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C25H22ClN3O2S2 and its molecular weight is 496.04. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing a variety of pyrimidinone derivatives, including the specific compound mentioned, through reactions involving base-catalyzed cyclization and the aza-Wittig reaction. These processes have led to the creation of compounds with complex heterocyclic structures, which were thoroughly characterized using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry (Chen & Liu, 2019). The crystal structures of these derivatives were determined to understand the influence of structural modifications on molecular geometry and interactions, aiding in the development of compounds with desired properties.

Quantum Chemical Calculations

Quantum chemical calculations have been employed to explore the molecular properties of these derivatives, including HOMO-LUMO energy gaps, ionization potentials, and dipole moments. These studies provide insights into the reactivity, stability, and electronic properties of the compounds, which are crucial for their potential applications in medicinal chemistry and material science (Kökbudak et al., 2020).

Biological Activities

The biological activities of these compounds have been a significant area of interest. Some derivatives have been tested for their cytotoxic effects against various cancer cell lines, such as human liver and breast cancer cells, showing promising results as potential anticancer agents. The antimicrobial activities of these compounds have also been explored, with several derivatives exhibiting significant effects against bacteria and fungi, indicating their potential as antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Mittal, Sarode, & Vidyasagar, 2011).

properties

IUPAC Name

11-acetyl-5-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S2/c1-15-5-3-4-6-20(15)29-24(31)22-19-11-12-28(16(2)30)13-21(19)33-23(22)27-25(29)32-14-17-7-9-18(26)10-8-17/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNZLWZOHVRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)Cl)SC5=C3CCN(C5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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